
脱氢抗坏血酸
描述
Dehydroascorbic acid (DHA) is an oxidized form of ascorbic acid, also known as Vitamin C . It is actively imported into the endoplasmic reticulum of cells and generates the oxidative potential found there . Protein disulfide isomerases are known to reduce DHA back to ascorbic acid, oxidizing their disulfide bonds in the process .
Synthesis Analysis
DHA is made from the oxidation of ascorbic acid . This reaction is reversible, but DHA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid . A method using ultra high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS MS) methodology was developed for the determination of ascorbic acid (AA) and DHA contents in liquid and solid vegetable samples .
Molecular Structure Analysis
The molecular formula of DHA is C6H6O6 . The average mass is 174.108 Da and the monoisotopic mass is 174.016434 Da .
Chemical Reactions Analysis
DHA is a potent glycation agent that is produced by the oxidation of ascorbic acid (vitamin C) . In vitro studies revealed that DHA is significantly more reactive than glucose and fructose in the glycation of lens proteins . DHA is made from the oxidation of ascorbic acid . This reaction is reversible, but DHA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid .
Physical And Chemical Properties Analysis
DHA is a white solid . Its melting point ranges from 225–230 °C (437–446 °F) .
科学研究应用
Analysis of Vitamin C Content in Food
DHA is frequently used in the analysis of total vitamin C content in food. The process involves reducing DHA to ascorbic acid, which is then assayed with the technique of high-performance liquid chromatography combined with spectrophotometric detection . A study has been conducted to verify the applicability of unithiol and tris (hydroxypropyl)phosphine for reducing DHA in an extraction medium with pH < 2 .
Stability and Transformation Study
DHA has been used to study its transformation and stability under the influence of pH, concentration, and temperature . This is crucial in understanding how DHA behaves under different conditions, which can be useful in various applications.
Regeneration of Ascorbic Acid
DHA is used to regenerate ascorbic acid (AA) . This is particularly important in maintaining the stability of AA, which is known for its antioxidant properties.
Indicator of Plant Responses to Environmental Stresses
Changes in AsA content, REDOX status (AsA/DHA ratio), and the activities of enzymes related to its synthesis and metabolism are involved in plant responses to a series of environmental stresses . Therefore, DHA can be used as an indicator of plant health and stress response.
Stabilizing Ascorbic Acid in Commercial Products
Tert-butyl hydroquinone (TBHQ), often used as an antioxidant in high-fat foods, has been found to accelerate the conversion of DHA to ascorbic acid, thereby stabilizing ascorbic acid . This is particularly useful in the food industry where maintaining the stability of ascorbic acid in products is crucial.
Bioactivity and Delivery Technology
The biggest challenge in the utilization of ascorbic acid is maintaining its stability and improving its delivery to the active site . DHA, being a reversibly oxidized form of AsA, plays a key role in this aspect.
作用机制
Target of Action
Dehydroascorbic acid (DHA) is an oxidized form of ascorbic acid, also known as Vitamin C . It is actively imported into the endoplasmic reticulum of cells via glucose transporters . Once inside the cells, it is reduced back to ascorbate by glutathione and other thiols . This makes the endoplasmic reticulum and the glucose transporters the primary targets of DHA.
Mode of Action
DHA and ascorbic acid have similar biological activity as antivirals, but DHA also has neuroprotective effects . Concerning DHA’s antiviral effect against herpes simplex virus type 1, it is suggested that DHA acts after replication of viral DNA and prevents the assembly of progeny virus particles . Unlike ascorbic acid, DHA can cross the blood-brain barrier and is then converted to ascorbic acid to enable retention in the brain .
Biochemical Pathways
DHA is made from the oxidation of ascorbic acid. This reaction is reversible, but DHA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid . Ascorbic acid exhibits predominantly pro-oxidant activity by reducing Fe 3+ to Fe 2+, followed by the formation of DHA . As a result, ascorbic acid accelerates the redox cycle Fe 3+ ↔ Fe 2+ in the Fenton reaction .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of DHA in humans is highly complex . DHA uptake is expectedly inhibited by excess glucose, while the maximal rates of uptake for ascorbic acid (ASC) and DHA are similar when glucose is absent . Going from physiological to pharmacological doses, DHA pharmacokinetics change from zero to first order .
Result of Action
In the body, both DHA and ascorbic acid have been shown to have antiviral effects against herpes simplex virus type 1, influenza virus type A and poliovirus type 1 with DHA having the stronger effect . After an ischemic stroke, DHA has neuroprotective effects by reducing infarct volume, neurological deficits, and mortality .
Action Environment
The action of DHA is influenced by environmental factors such as the presence of glucose and reactive oxygen species . DHA is actively imported into cells via glucose transporters, and its uptake is inhibited by excess glucose . The presence of reactive oxygen species can influence the oxidation/hydrolysis ratio of DHA .
未来方向
There is no approved indication for DHA, but it has potential therapeutic use in patients with certain viruses and ischemic stroke . In addition, unlike ascorbic acid, DHA can cross the blood-brain barrier and is then converted to ascorbic acid to enable retention in the brain . This is important because one study has found that after an ischemic stroke, DHA has neuroprotective effects by reducing infarct volume, neurological deficits, and mortality .
属性
IUPAC Name |
(5R)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJKKFFYIZUCET-JLAZNSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=O)C(=O)C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912316 | |
| Record name | Dehydroascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dehydroascorbic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water at 60°C | |
| Record name | Dehydroascorbic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08830 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Even though dehydroascorbic acid and ascorbic acid have similar effects, their mechanism of action seems to be different. The exact mechanism of action is still being investigated, but some have been elucidated. Concerning dehydroascorbic acid's antiviral effect against herpes simplex virus type 1, it is suggested that dehydroascorbic acid acts after replication of viral DNA and prevents the assembly of progeny virus particles. | |
| Record name | Dehydroascorbic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08830 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dehydroascorbic acid | |
CAS RN |
490-83-5 | |
| Record name | Dehydroascorbic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroascorbic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroascorbic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08830 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-threo-hexo-2,3-diulosono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROASCORBIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2Z3ZTP9UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dehydroascorbic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Decomposes at 225°C (437°F) | |
| Record name | Dehydroascorbic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08830 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





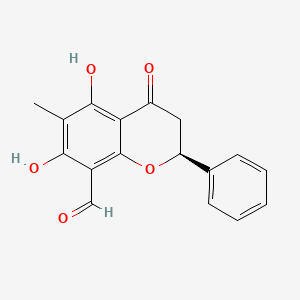
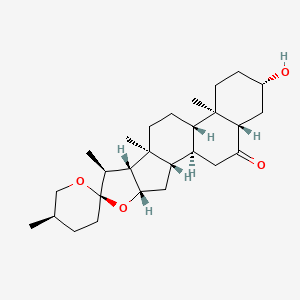
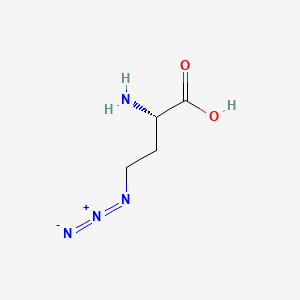
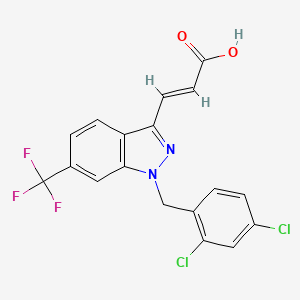
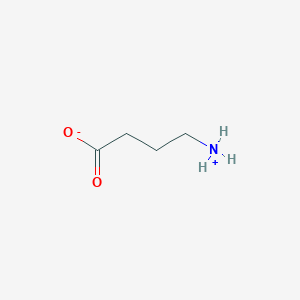

![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)
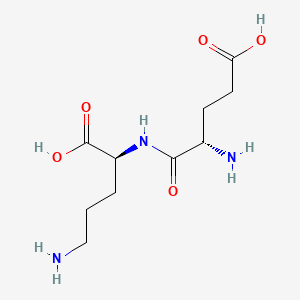
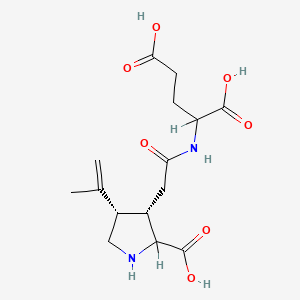

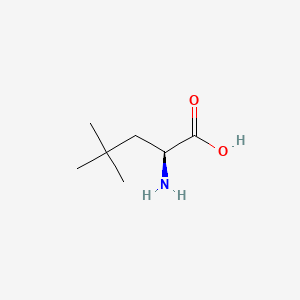
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)